molecular formula C21H18N2 B1619296 4-(9-Acridinyl)-N,N-dimethylaniline CAS No. 24275-68-1

4-(9-Acridinyl)-N,N-dimethylaniline

Cat. No.: B1619296
CAS No.: 24275-68-1
M. Wt: 298.4 g/mol
InChI Key: WNLBSXDSYUMNDJ-UHFFFAOYSA-N
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Description

4-(9-Acridinyl)-N,N-dimethylaniline is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, biology, and industry. The unique structure of this compound, which includes an acridine moiety and a dimethylaniline group, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Acridinyl)-N,N-dimethylaniline typically involves the reaction of 9-chloroacridine with N,N-dimethylaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the acridine ring is replaced by the dimethylaniline group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(9-Acridinyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroacridine derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

4-(9-Acridinyl)-N,N-dimethylaniline has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Used as a dye and in the development of fluorescent materials for visualization of biomolecules.

Mechanism of Action

The mechanism of action of 4-(9-Acridinyl)-N,N-dimethylaniline involves its ability to intercalate into DNA. The planar structure of the acridine moiety allows it to insert between the base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also inhibits topoisomerase enzymes, which are essential for DNA replication and repair.

Comparison with Similar Compounds

4-(9-Acridinyl)-N,N-dimethylaniline can be compared with other acridine derivatives such as:

    Amsacrine (m-AMSA): Known for its anticancer activity and ability to intercalate into DNA.

    N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits similar DNA intercalation properties and is studied for its anticancer potential.

    Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity.

The uniqueness of this compound lies in its specific structure, which combines the acridine moiety with a dimethylaniline group, providing distinct chemical and biological properties.

Properties

IUPAC Name

4-acridin-9-yl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBSXDSYUMNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313316
Record name NSC268756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24275-68-1
Record name NSC268756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC268756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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